2-Chloro-1-(3-chloro-4-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated aromatic ketone, which finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone typically involves the chlorination of 1-(3-chloro-4-methylphenyl)ethanone. This can be achieved through the reaction of 1-(3-chloro-4-methylphenyl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-methylphenyl)ethanone
Uniqueness
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This makes it valuable for targeted applications in research and industry .
Biological Activity
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone, a chlorinated ketone, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8Cl2O
- Molecular Weight : 201.07 g/mol
- CAS Number : 2923-66-2
The compound features a chloro-substituted phenyl group, which is significant for its biological interactions. The presence of chlorine atoms can influence the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In a series of assays involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Cells
- IC50 Value : 15 µM
- Mechanism : Induction of caspase-dependent apoptosis and disruption of mitochondrial membrane potential.
This suggests that the compound may act as a potential lead in the development of anticancer therapies, particularly due to its ability to selectively target cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the chlorinated phenyl group have resulted in derivatives with enhanced biological activity.
Derivative | IC50 (µM) | Activity Type |
---|---|---|
2-Chloro-1-(4-methylphenyl)ethanone | 10 | Anticancer |
2-Chloro-1-(3-fluorophenyl)ethanone | 12 | Antimicrobial |
This compound | 15 | Anticancer |
These derivatives highlight the importance of substituent positioning on biological activity and provide insights for further drug development.
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUVGXXAXOBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495548 | |
Record name | 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-02-8 | |
Record name | 2-Chloro-1-(3-chloro-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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